XL413 hydrochloride

Description

Properties

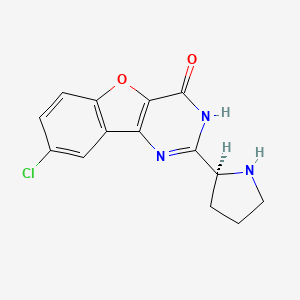

IUPAC Name |

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDKJUKLBNARIZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337269 | |

| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169562-71-3, 2062200-97-7 | |

| Record name | BMS-863233 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-863233 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

XL413 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective, orally active small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and is frequently overexpressed in a variety of human cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive overview of the mechanism of action of XL413, summarizing key preclinical data, experimental methodologies, and the core signaling pathways involved.

Core Mechanism of Action: Inhibition of the DDK Kinase Complex

XL413 exerts its biological effects by targeting CDC7 kinase, a critical regulator of the cell cycle. CDC7 forms a heterodimeric complex with its regulatory subunit, Dbf4, creating the active Dbf4-dependent kinase (DDK).[3] This DDK complex is essential for the transition from the G1 to the S phase of the cell cycle.

The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] This phosphorylation event is a prerequisite for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.

XL413 acts as an ATP-competitive inhibitor of CDC7, binding to the kinase domain and preventing the phosphorylation of its substrates, most notably MCM2.[6][7] By inhibiting DDK activity, XL413 effectively blocks the firing of replication origins. This leads to a modified S phase progression, subsequent cell cycle arrest, and, in many cancer cell lines, the induction of apoptotic cell death.[8][9]

Caption: CDC7 signaling pathway and the inhibitory action of XL413.

Quantitative Biological Activity

XL413 has been demonstrated to be a highly potent inhibitor of CDC7 with significant selectivity over other kinases. Its activity has been characterized both in biochemical assays and in various cancer cell lines.

Biochemical Potency and Selectivity

The inhibitory concentration (IC50) of XL413 against CDC7 and a panel of other kinases highlights its specificity.

| Target Kinase | IC50 (nM) | Selectivity vs. CDC7 | Reference(s) |

| CDC7 | 3.4 | - | [1][8][9][10] |

| CK2 | 215 | ~63-fold | [6][9] |

| Pim-1 | 42 | ~12-fold | [6][9] |

| pMCM | 18 | ~5-fold | [9] |

Note: Data compiled from multiple sources. Selectivity is calculated as IC50 (Off-Target) / IC50 (CDC7).

Cellular Activity

XL413 inhibits cell proliferation and induces apoptosis in various cancer cell lines, with varying degrees of potency.

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| Colo-205 | Colorectal | Proliferation (BrdU) | 140 | [10] |

| Colo-205 | Colorectal | Cell Viability (CTG) | 2142 | [6] |

| Colo-205 | Colorectal | Anchorage-Indep. Growth | 715 | [6] |

| Colo-205 | Colorectal | Caspase 3/7 Activity | 2288 | [6] |

| MDA-MB-231T | Breast | Proliferation | 118 | [10] |

| HCC1954 | Breast | Cytotoxicity | 22,900 | [6] |

Preclinical In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of XL413 upon oral administration.

| Xenograft Model | Dose | Route | Endpoint | Result | Reference(s) |

| Colo-205 | 3 mg/kg | p.o. | MCM2 Phosphorylation | 70% inhibition | [8] |

| Colo-205 | <3 mg/kg | p.o. | MCM2 Phosphorylation | ED50 | [10] |

| Colo-205 | 100 mg/kg | p.o. | Tumor Growth | Significant regression | [8][10] |

Key Experimental Methodologies

The characterization of XL413 involved several key in vitro and in vivo assays. The protocols outlined below are based on published methodologies.

CDC7 Kinase Assay (Luciferase-Coupled)

This assay measures the remaining ATP after a kinase reaction, where a decrease in luminescence corresponds to higher kinase activity.

-

Principle: Measures ATP consumption by CDC7 kinase.

-

Reagents: Recombinant CDC7/Dbf4 (ASK) kinase, ATP, substrate (e.g., MCM2 peptide), Kinase-Glo® reagent.

-

Protocol:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and other buffer components.[8]

-

Add XL413 at various concentrations (e.g., 10-point serial dilution).

-

Add 6 nM CDC7/Dbf4 enzyme to the mixture.

-

Initiate the reaction by adding 1 µM ATP.

-

Incubate at room temperature for 1-2 hours.[8]

-

Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays

-

Principle: Measures the number of viable cells or the rate of DNA synthesis after treatment with XL413.

-

Protocols:

-

Cell Viability (CellTiter-Glo®):

-

Seed cells (e.g., Colo-205) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of XL413 concentrations for 72 hours.

-

Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[8]

-

Measure luminescence to determine the number of viable cells.

-

-

Cell Proliferation (BrdU Incorporation):

-

Seed and treat cells as described above.

-

During the final hours of incubation, add BrdU (a thymidine analog) to the culture medium.

-

Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) to detect incorporated BrdU.[8]

-

Add a colorimetric substrate and measure absorbance to quantify cell proliferation.

-

-

Western Blot for MCM2 Phosphorylation

-

Principle: Detects the level of phosphorylated MCM2 in cell lysates as a direct pharmacodynamic marker of CDC7 inhibition.

-

Protocol:

-

Treat cells (e.g., MDA-MB-231T, Colo-205) with XL413 for a specified time (e.g., 24 hours).[8]

-

Lyse cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53).[7]

-

Probe a parallel membrane or strip and re-probe with an antibody for total MCM2 or a loading control (e.g., β-actin).

-

Apply a secondary antibody and detect bands using chemiluminescence. A decrease in the p-MCM2 signal relative to the total MCM2 or loading control indicates target engagement by XL413.

-

Caption: A typical preclinical evaluation workflow for a kinase inhibitor like XL413.

Clinical Status and Future Directions

XL413 hydrochloride was advanced into Phase 1 clinical trials for advanced solid tumors (NCT00886782) and refractory hematologic cancers (NCT00838890).[8] However, these trials were subsequently terminated, reportedly due to challenges with drug metabolism and a lack of clinical efficacy.[5]

Despite the clinical outcome for XL413, CDC7 remains a high-interest target in oncology. The development of XL413 has provided valuable insights into the therapeutic potential and challenges of inhibiting the DDK complex. Future research may focus on developing next-generation CDC7 inhibitors with improved pharmacokinetic properties and identifying patient populations most likely to respond to this therapeutic strategy, potentially through biomarker discovery.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. XL-413 - Wikipedia [en.wikipedia.org]

- 3. XL413 hydrochloride | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

The Function of XL413 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective small-molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3][4] As an ATP-competitive inhibitor, XL413 hydrochloride plays a critical role in halting the initiation of DNA replication, a fundamental process in cell proliferation.[1][5] This targeted mechanism of action has positioned XL413 hydrochloride as a compound of significant interest in oncology research, with demonstrated efficacy in preclinical models of cancer.[1][6][7] Beyond its application in cancer biology, XL413 hydrochloride has also been shown to enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated gene editing. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of XL413 hydrochloride.

Core Function and Mechanism of Action

XL413 hydrochloride's primary function is the inhibition of Cdc7 kinase, a serine-threonine kinase essential for the G1/S transition phase of the cell cycle.[8] The active form of the kinase, the Dbf4-dependent kinase (DDK) complex, is formed by the association of Cdc7 with its regulatory subunit, Dbf4.[5] This complex is a key regulator of DNA replication initiation.[5]

The principal substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] Phosphorylation of the MCM complex, particularly the MCM2 subunit, by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[5]

XL413 hydrochloride acts as an ATP-competitive inhibitor, binding to the ATP pocket of Cdc7 and preventing its kinase activity.[1][5] This inhibition disrupts the initiation of DNA replication, leading to cell cycle arrest, primarily in the S and G2 phases, and subsequent apoptosis in cancer cells that are often highly dependent on Cdc7 for their proliferation.[5][9]

Quantitative Data

The inhibitory activity of XL413 hydrochloride has been quantified in various assays, demonstrating its potency and selectivity.

| Target | Parameter | Value | Reference |

| Cdc7 | IC50 | 3.4 nM | [1][2][8][10][11] |

| CK2 | IC50 | 215 nM | [1][8][10][11] |

| PIM1 | IC50 | 42 nM | [1][8][10][11] |

| pMCM | EC50 | 118 nM | [1][8][10][11] |

Table 1: In vitro inhibitory activity of XL413 hydrochloride against various kinases and cellular phosphorylation.

| Cell Line | Parameter | Value | Reference |

| Colo-205 | IC50 (Cell Proliferation) | 1.1 µM - 2.685 µM | [10][11] |

| Colo-205 | IC50 (Anchorage-independent growth) | 715 nM | [11] |

| HCC1954 | IC50 (Cytotoxicity) | 22.9 µM | [10] |

| MDA-MB-231T | IC50 (Growth Inhibition) | 118 nM | [9] |

Table 2: Cellular activity of XL413 hydrochloride in various cancer cell lines.

Signaling Pathway and Experimental Workflows

Cdc7 Signaling Pathway in DNA Replication Initiation

The following diagram illustrates the central role of the Cdc7/Dbf4 complex in the initiation of DNA replication and the point of inhibition by XL413 hydrochloride.

Caption: Inhibition of Cdc7 by XL413 prevents MCM phosphorylation.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of XL413 hydrochloride on Cdc7 kinase activity in vitro.

Caption: A typical workflow for an in vitro Cdc7 kinase assay.

Experimental Protocols

In Vitro Cdc7 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to determine the in vitro potency of Cdc7 inhibitors.[12]

-

Reaction Setup : Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

-

Enzyme and Inhibitor Pre-incubation : In a 96-well plate, pre-incubate 20 ng of purified human DDK (Cdc7/Dbf4 complex) with varying concentrations of XL413 hydrochloride for 5 minutes at room temperature.

-

Reaction Initiation : Initiate the kinase reaction by adding 1.5 µM of non-radioactive ATP and 10 µCi of [γ-32P]ATP. The total reaction volume is typically 25 µL.

-

Incubation : Incubate the reaction mixture for 30 minutes at 30°C.

-

Stopping the Reaction : Terminate the reaction by adding a stop solution, such as 30% acetic acid or 75 mM phosphoric acid.[5]

-

Filter Binding : Transfer the reaction mixture to a phosphocellulose filter plate.

-

Washing : Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.[5]

-

Detection : Add a scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis : Determine the concentration of XL413 hydrochloride that inhibits 50% of the Cdc7 kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to assess the effect of XL413 hydrochloride on the proliferation of cancer cells.[12]

-

Cell Seeding : Seed cancer cells (e.g., Colo-205) in a 96-well plate at a density of 2,500 cells per well and allow them to attach for 24 hours.

-

Compound Treatment : Treat the cells with a serial dilution of XL413 hydrochloride or a vehicle control (DMSO) and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Generation : Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Incubation : Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Detection : Measure the luminescence in each well using a luminometer.

-

Data Analysis : Calculate the IC50 value for cell proliferation by plotting the percentage of viable cells against the logarithm of the XL413 hydrochloride concentration.

Western Blot for Phospho-MCM2 (p-MCM2)

This protocol details the detection of p-MCM2 as a pharmacodynamic biomarker for Cdc7 inhibitor activity.[13]

-

Cell Culture and Treatment : Seed cells (e.g., Colo-205) and treat with varying concentrations of XL413 hydrochloride or a vehicle control for the desired time period.

-

Protein Extraction : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-MCM2 (e.g., Ser40/41) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Normalization : Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MCM2 signal.

In Vivo Colo-205 Xenograft Study

The following is a generalized protocol for evaluating the anti-tumor efficacy of XL413 hydrochloride in a Colo-205 xenograft model.[14][15][16][17][18]

-

Cell Culture : Culture human Colo-205 colorectal adenocarcinoma cells under standard conditions.

-

Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation : Subcutaneously inject 1 x 10^6 to 1 x 10^7 Colo-205 cells, typically suspended in Matrigel, into the flank of each mouse.[15][17]

-

Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation : When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[18]

-

Drug Administration : Administer XL413 hydrochloride orally (p.o.) at the desired doses (e.g., 10, 30, or 100 mg/kg) according to the planned schedule. The vehicle control group receives the vehicle solution.

-

Efficacy and Toxicity Monitoring : Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

-

Study Termination and Analysis : At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weights and perform further analyses as required (e.g., Western blot for p-MCM2, histology).

Conclusion

XL413 hydrochloride is a well-characterized, potent, and selective inhibitor of Cdc7 kinase. Its ability to disrupt the initiation of DNA replication provides a strong rationale for its investigation as an anticancer agent. Furthermore, its emerging role in enhancing gene editing efficiency opens new avenues for its application in biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this promising compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 4. XL413 hydrochloride | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. benchchem.com [benchchem.com]

- 6. CDC7/DBF4 Kinase Enzyme System Application Note [promega.sg]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. promega.com [promega.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. altogenlabs.com [altogenlabs.com]

- 15. altogenlabs.com [altogenlabs.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

XL413 Hydrochloride: A Technical Guide to a Potent CDC7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of human tumors, making it an attractive target for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of XL413 hydrochloride. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and development in this area. Despite promising preclinical activity, the clinical development of XL413 was terminated in Phase 1 due to metabolic issues and lack of efficacy.[3]

Introduction

The regulation of the cell cycle is a complex process involving a series of checkpoints and enzymatic activities to ensure the fidelity of DNA replication and cell division. Dysregulation of this process is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in conjunction with its regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex.[3][4] Upregulation of CDC7 has been observed in numerous tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anticancer drug development.[2][5]

XL413 hydrochloride emerged from a discovery program aimed at identifying potent and selective CDC7 inhibitors.[2] This document details the key characteristics and developmental journey of this compound.

Chemical Properties and Synthesis

XL413 hydrochloride has the chemical name 8-Chloro-2-((S)-pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[6] While a detailed, step-by-step synthesis protocol for XL413 hydrochloride is not publicly available in the reviewed literature, its chemical structure is known.

Table 1: Chemical Properties of XL413 Hydrochloride

| Property | Value |

| Chemical Formula | C₁₄H₁₂ClN₃O₂ · HCl |

| Molecular Weight | 326.18 g/mol |

| CAS Number | 1169562-71-3[6] |

| Appearance | White to beige powder |

| Solubility | Soluble in water (up to 20 mM)[7] |

Mechanism of Action

XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream targets, most notably the MCM2 protein, a key component of the pre-replication complex.[4] This inhibition of MCM2 phosphorylation prevents the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[4]

Signaling Pathway

The following diagram illustrates the role of CDC7 in DNA replication initiation and the mechanism of inhibition by XL413.

Preclinical Pharmacology

The preclinical activity of XL413 has been evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4][6][8] It also exhibits selectivity over other kinases.

Table 2: In Vitro Inhibitory Activity of XL413

| Target | IC50 (nM) | Reference(s) |

| CDC7 | 3.4 | [4][6][8] |

| Pim-1 | 42 | [2][4] |

| CK2 | 215 | [1][2] |

| pMCM | 118 (EC50) | [1][2] |

Cellular Activity

XL413 has demonstrated antiproliferative activity in various cancer cell lines, with the Colo-205 human colorectal adenocarcinoma cell line being particularly sensitive.[2][4]

Table 3: Cellular Activity of XL413 in Colo-205 Cells

| Assay | IC50 / EC50 (nM) | Reference(s) |

| Cell Proliferation | 2685 | [2] |

| Cell Viability | 2142 | [2] |

| Anchorage-Independent Growth | 715 | [2] |

| Caspase 3/7 Activity | 2288 | [2] |

| Cytotoxicity | 1100 | [2] |

In Vivo Efficacy

In a Colo-205 xenograft model, orally administered XL413 demonstrated significant tumor growth inhibition.[4] At a dose of 3 mg/kg, it caused a 70% inhibition of phosphorylated MCM2, and at 100 mg/kg, it resulted in significant tumor growth regression.[4] XL413 was well-tolerated at doses up to 100 mg/kg with no significant body weight loss.[2]

Experimental Protocols

CDC7 Kinase Assay (Luciferase-Luciferin Coupled Chemiluminescence)

This assay determines kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Colo-205 Xenograft Model

This in vivo model is used to assess the antitumor efficacy of XL413.

Clinical Development and Termination

XL413 hydrochloride, also identified as BMS-863233, advanced into Phase 1 clinical trials for the treatment of advanced solid tumors and refractory hematologic cancers.[3][9] Two key trials were initiated: NCT00838890 and NCT00886782.

However, both trials were terminated.[3] The termination was attributed to issues with drug metabolism, including the accumulation of a metabolite and high levels of the parent drug in patients with a poor metabolizer phenotype, as well as a lack of clinical efficacy.[9]

Conclusion

XL413 hydrochloride is a potent and selective inhibitor of CDC7 kinase with significant preclinical antitumor activity, particularly in colorectal cancer models. Its discovery and development have provided valuable insights into the therapeutic potential of targeting CDC7 in oncology. The detailed in vitro and in vivo data, along with the experimental protocols outlined in this guide, serve as a valuable resource for researchers in the field of cancer drug discovery. Although the clinical development of XL413 was halted, the knowledge gained from its study continues to inform the development of next-generation CDC7 inhibitors.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. altogenlabs.com [altogenlabs.com]

XL413 Hydrochloride: A Selective CDC7 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology. XL413 hydrochloride has emerged as a potent and selective, ATP-competitive inhibitor of CDC7 kinase. This technical guide provides a comprehensive overview of XL413 hydrochloride, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize XL413 as a tool for preclinical cancer research and drug development.

Introduction to CDC7 Kinase

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays an indispensable role in the initiation of DNA replication.[1] Its activity is essential for the transition from the G1 to the S phase of the cell cycle.[2] CDC7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7).[1][3] This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[3] Upregulation of CDC7 is observed in a variety of tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

XL413 Hydrochloride: A Potent and Selective CDC7 Inhibitor

XL413 (also known as BMS-863233) is a potent and selective inhibitor of CDC7 kinase.[4][5] It acts as an ATP-competitive inhibitor, directly blocking the kinase's catalytic activity.[4]

Chemical Properties

| Property | Value |

| Chemical Name | 8-Chloro-2-((2S)-2-pyrrolidinyl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride |

| Alternative Names | BMS-863233 hydrochloride |

| Molecular Formula | C₁₄H₁₂ClN₃O₂ · HCl |

| Molecular Weight | 326.18 g/mol |

| CAS Number | 1169562-71-3 |

| Solubility | Soluble in water to 20 mM |

Data sourced from references:[6][7]

Quantitative Data

The following tables summarize the in vitro and cellular activity of XL413 hydrochloride.

Biochemical Potency and Selectivity

| Target | IC₅₀ (nM) | Notes |

| CDC7 | 3.4 | ATP-competitive inhibition[4][6] |

| CK2 | 215 | ~63-fold selectivity over CDC7[4] |

| PIM1 | 42 | ~12-fold selectivity over CDC7[4] |

IC₅₀: Half-maximal inhibitory concentration. Data compiled from references:[4][6]

Cellular Activity

| Cell Line | Assay | IC₅₀ / EC₅₀ |

| Colo-205 | Proliferation | 2685 nM[4] |

| Colo-205 | Viability | 2142 nM[4] |

| Colo-205 | Cytotoxicity | 1.1 µM[4] |

| Colo-205 | Anchorage-Independent Growth | 715 nM[4] |

| Colo-205 | Caspase 3/7 Activity | 2288 nM (EC₅₀)[4] |

| HCC1954 | Cytotoxicity | 22.9 µM[4] |

| MDA-MB-231T | Growth Inhibition | 118 nM |

| COLO 205 | Growth Inhibition | 140 nM |

Data compiled from references:[4][8]

In Vivo Efficacy

In a Colo-205 xenograft mouse model, oral administration of XL413 at doses of 10, 30, and 100 mg/kg resulted in significant tumor growth reduction.[9]

Mechanism of Action and Signaling Pathways

XL413 exerts its effect by inhibiting the DDK complex, thereby preventing the phosphorylation of the MCM complex. This action blocks the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies for key assays are provided below.

In Vitro CDC7 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.

Materials:

-

Recombinant human CDC7/Dbf4 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

Substrate (e.g., synthetic peptide or full-length MCM2 protein)

-

XL413 hydrochloride serial dilutions

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of XL413 hydrochloride in kinase buffer.

-

In a white-walled assay plate, add the XL413 dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

-

Add the recombinant CDC7/Dbf4 enzyme to the master mix.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (CellTiter-Glo® Format)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., Colo-205, HCC1954)

-

Complete cell culture medium

-

XL413 hydrochloride serial dilutions

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Seed cells in a white, opaque 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of XL413 hydrochloride or DMSO as a vehicle control.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC₅₀ values by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

XL413 hydrochloride

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells and treat with various concentrations of XL413 hydrochloride for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot for MCM2 Phosphorylation

This protocol assesses the phosphorylation status of MCM2, a direct substrate of CDC7.

Materials:

-

Cancer cell line of interest

-

XL413 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-MCM2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with XL413 hydrochloride for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading.

Conclusion

XL413 hydrochloride is a valuable research tool for investigating the role of CDC7 in cell cycle regulation and DNA replication. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at developing novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate XL413 into their cancer research programs.

References

- 1. promega.com [promega.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. XL-413 - Wikipedia [en.wikipedia.org]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. [PDF] Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | Semantic Scholar [semanticscholar.org]

- 7. DDK Has a Primary Role in Processing Stalled Replication Forks to Initiate Downstream Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms Governing DDK Regulation of the Initiation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

Target Validation of XL413 Hydrochloride in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of cancer therapy. XL413 hydrochloride (also known as BMS-863233) has been investigated as a potential anti-cancer agent due to the critical role of CDC7 in the initiation and maintenance of DNA replication, a process often dysregulated in tumor cells.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target validation, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action

XL413 hydrochloride is an ATP-competitive inhibitor of the serine/threonine kinase CDC7.[3] CDC7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK), which is essential for the initiation of DNA replication.[4] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (Mcm2-7), a key component of the pre-replication complex.[5][6] By phosphorylating MCM proteins, specifically MCM2, DDK triggers the unwinding of DNA at replication origins, allowing for the recruitment of the DNA replication machinery.[5][7]

Inhibition of CDC7 by XL413 hydrochloride prevents the phosphorylation of MCM2, thereby stalling the S phase progression of the cell cycle.[7] This disruption of DNA replication can lead to cell cycle arrest and, subsequently, apoptotic cell death in cancer cells that are highly dependent on CDC7 activity.[7][8]

Quantitative Data Summary

The potency and selectivity of XL413 hydrochloride have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Potency and Selectivity of XL413 Hydrochloride

| Target Kinase | IC50 (nM) | Notes |

| CDC7 | 3.4 | Potent and selective primary target.[3][8][9][10] |

| PIM-1 | 42 | Exhibits over 12-fold selectivity for CDC7.[3][10] |

| CK2 | 215 | Exhibits over 63-fold selectivity for CDC7.[3][8] |

| pMCM | 118 (EC50) | Effective concentration for inhibiting MCM phosphorylation.[3] |

Table 2: Cellular Activity of XL413 Hydrochloride in Cancer Cell Lines

| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Colo-205 (Colon Adenocarcinoma) | Cell Proliferation | 1.1 - 2.69 | [3][5][11] |

| Cell Viability (CellTiter-Glo) | 2.14 | [3] | |

| Anchorage-Independent Growth | 0.715 | [3] | |

| Caspase 3/7 Activity | 2.29 (EC50) | [3] | |

| HCC1954 (Breast Ductal Carcinoma) | Cell Proliferation | 22.9 | [3][11] |

| MDA-MB-231T (Breast Cancer) | MCM2 Phosphorylation Inhibition | Effective (Concentration not specified) | [7] |

Note: XL413 has shown limited activity in a broader panel of cancer cell lines, with Colo-205 being particularly sensitive.[4][5] This suggests that cellular context and potentially factors like drug permeability influence its efficacy.[4][11]

Signaling Pathway and Experimental Workflow Visualizations

CDC7 Signaling Pathway and Inhibition by XL413

References

- 1. XL-413 - Wikipedia [en.wikipedia.org]

- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. XL413 hydrochloride | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on XL413 Hydrochloride and its Role in DNA Replication Initiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of DNA replication is a fundamental process for cell proliferation and is tightly regulated to ensure genomic integrity. The serine/threonine kinase Cell Division Cycle 7 (CDC7) is a critical regulator of this process, making it an attractive target for therapeutic intervention, particularly in oncology. XL413 hydrochloride, also known as BMS-863233, is a potent and selective small-molecule inhibitor of CDC7 kinase. This document provides a comprehensive technical overview of XL413 hydrochloride, detailing its mechanism of action, its impact on the CDC7 signaling pathway in DNA replication initiation, quantitative data on its activity, and relevant experimental protocols.

Introduction to DNA Replication Initiation and CDC7 Kinase

Eukaryotic DNA replication begins at multiple origins of replication distributed throughout the genome. The process is strictly controlled to ensure that DNA is replicated precisely once per cell cycle. A key step in this regulation is the formation of the pre-replicative complex (pre-RC) at replication origins during the G1 phase. The activation of these origins to initiate DNA synthesis during the S phase requires the coordinated action of two key kinase families: Cyclin-Dependent Kinases (CDKs) and Dbf4-Dependent Kinase (DDK), the latter of which is composed of the catalytic subunit CDC7 and the regulatory subunit Dbf4 (also known as ASK).[1][2][3]

The primary role of the CDC7-Dbf4 complex (DDK) is to phosphorylate multiple subunits of the minichromosome maintenance (MCM2-7) complex, the core component of the replicative helicase.[1][2][4] This phosphorylation is a crucial event that facilitates the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active Cdc45-MCM-GINS (CMG) helicase, which unwinds DNA and initiates replication.[5] Given its essential role in firing replication origins, CDC7 is a key target for cancer therapy, as many tumor cells exhibit upregulation of CDC7 and are particularly vulnerable to the inhibition of DNA replication.[6][7]

XL413 Hydrochloride: A Potent and Selective CDC7 Inhibitor

XL413 hydrochloride is an orally active, potent, and selective ATP-competitive inhibitor of CDC7 kinase.[8][9][10] Its discovery and development represent a significant step in targeting the DNA replication machinery for therapeutic purposes.

Mechanism of Action

XL413 acts by directly inhibiting the kinase activity of CDC7. By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream substrates, most notably the MCM2 subunit of the MCM complex.[11][12] The inhibition of MCM2 phosphorylation prevents the recruitment of essential replication factors, thereby blocking the initiation of DNA replication.[11][12] This leads to an S-phase arrest, replication stress, and can subsequently induce apoptotic cell death in cancer cells.[11][13]

Signaling Pathway of DNA Replication Initiation

The initiation of DNA replication is a highly ordered process. The following diagram illustrates the core signaling pathway and the point of intervention for XL413.

References

- 1. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]

- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dbf4-Cdc7 kinase promotes S phase by alleviating an inhibitory activity in Mcm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. XL-413 - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]

XL413 Hydrochloride: A Technical Guide to its Role in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[3][4] By targeting CDC7, XL413 hydrochloride disrupts normal cell cycle progression, primarily affecting the S phase, and can induce apoptosis in cancer cells.[2][5] This technical guide provides an in-depth overview of the mechanism of action of XL413 hydrochloride, its effects on cell cycle progression, relevant signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Mechanism of Action

XL413 hydrochloride exerts its biological effects through the potent and selective inhibition of CDC7 kinase.[6] CDC7, in complex with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK), which is essential for the initiation of DNA replication.[7][8] The primary substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).

Specifically, DDK phosphorylates multiple subunits of the MCM2-7 helicase, which is a crucial step for the unwinding of DNA at replication origins.[7][9] This phosphorylation event facilitates the recruitment of other replication factors, leading to the assembly of the replisome and the initiation of DNA synthesis.

By inhibiting CDC7, XL413 hydrochloride prevents the phosphorylation of the MCM complex.[5][9] This action stalls the firing of replication origins, leading to a modified progression through the S phase of the cell cycle.[5] In many cancer cell lines, this disruption of DNA replication can trigger DNA damage response pathways and ultimately lead to apoptotic cell death.[2][5]

Signaling Pathway of XL413 Hydrochloride Action

Caption: Mechanism of Action of XL413 Hydrochloride.

Quantitative Data

The following tables summarize the key quantitative data reported for XL413 hydrochloride.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases | Reference |

| CDC7 | 3.4 | >60-fold vs. CK2, >12-fold vs. PIM-1, >30-fold vs. pMCM | [5][6][9] |

| CK2 | 215 | - | [1] |

| PIM-1 | 42 | - | [1] |

Table 2: Cellular Activity of XL413 Hydrochloride

| Cell Line | Assay Type | IC50 / EC50 (nM) | Effect | Reference |

| Colo-205 | Proliferation | 2685 | Inhibition of cell proliferation | [1] |

| Colo-205 | Viability | 2142 | Decrease in cell viability | [1] |

| Colo-205 | Anchorage-independent growth | 715 | Inhibition of growth in soft agar | [1] |

| Colo-205 | Apoptosis (Caspase 3/7 activity) | 2288 | Elicitation of caspase 3/7 activity | [1] |

| MDA-MB-231T | MCM2 Phosphorylation | 118 | Inhibition of CDC7-specific MCM2 phosphorylation | [5] |

| Caco2 | MCM2 Phosphorylation | 140 | Inhibition of CDC7-specific MCM2 phosphorylation | [5] |

| Caco2 | Anchorage-independent growth | 715 | Inhibition of anchorage-independent growth | [5] |

| HCC1954 | Cytotoxicity | 22900 | Cytotoxic effects | [1] |

Note: The efficacy of XL413 can vary significantly between different cell lines, with some studies indicating limited activity in a broader panel of cancer cells, suggesting potential issues with cellular bioavailability.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CDC7 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of XL413 hydrochloride against CDC7 kinase.

Workflow Diagram:

Caption: Workflow for In Vitro CDC7 Kinase Assay.

Methodology:

-

Assay Principle: Kinase activity is determined using a luciferase-luciferin-coupled chemiluminescence assay, which measures the amount of ATP remaining after the kinase reaction.[5]

-

Reagents and Buffer:

-

Final Assay Buffer Composition: 50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[5]

-

Enzyme: 6 nM CDC7/ASK (activator of S-phase kinase).[5]

-

Substrate: Note that CDC7/ASK exhibits substrate-independent ATP utilization in this assay format.[5]

-

ATP: 1 µM final concentration.[5]

-

Test Compound: XL413 hydrochloride serially diluted.

-

-

Procedure: a. The assay is performed in a 384-well plate format.[5] b. Dispense the test compound (XL413) and the CDC7/ASK enzyme into the wells. c. Incubate briefly at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at room temperature for 1-2 hours.[5] f. Stop the reaction and measure the remaining ATP by adding a luciferase-luciferin-based detection reagent (e.g., CellTiter-Glo®). g. Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The percentage of ATP utilized is calculated relative to controls. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation and Viability Assays

These protocols are used to assess the effect of XL413 hydrochloride on cell growth and survival.

Methodology:

-

Cell Seeding: Plate cells (e.g., Colo-205) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of XL413 hydrochloride for a specified duration (e.g., 24 hours).[5]

-

Cell Proliferation (BrdU Incorporation Assay): a. Following treatment, add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA. b. Fix the cells and denature the DNA. c. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). d. Add the enzyme substrate and measure the colorimetric or chemiluminescent signal, which is proportional to the amount of BrdU incorporated and thus to cell proliferation.[5]

-

Cell Viability (CellTiter-Glo® Assay): a. After the treatment period, equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and provides the substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[5] c. Measure the luminescent signal using a plate reader.

-

Data Analysis: For both assays, normalize the results to vehicle-treated control cells and calculate IC50 values.

Western Blot Analysis of MCM2 Phosphorylation

This protocol is to determine the in-cell inhibition of CDC7 by XL413 hydrochloride by measuring the phosphorylation of its downstream target, MCM2.

Methodology:

-

Cell Lysis: Treat cells (e.g., MDA-MB-231T, Colo-205) with XL413 hydrochloride for a defined period (e.g., 4 hours).[5] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-p-MCM2 Ser53).[5] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MCM2 or a loading control protein (e.g., β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. The level of MCM2 phosphorylation is expressed as the ratio of the p-MCM2 signal to the total MCM2 or loading control signal.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of XL413 hydrochloride on cell cycle distribution.

Workflow Diagram:

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Methodology:

-

Cell Treatment: Culture cells to approximately 50-60% confluency and treat them with XL413 hydrochloride or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

XL413 hydrochloride is a valuable research tool for investigating the role of CDC7 in cell cycle control and DNA replication. Its potent and selective inhibition of CDC7 leads to a block in the initiation of DNA synthesis, resulting in S-phase arrest and, in some cellular contexts, apoptosis. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers studying the effects of XL413 hydrochloride and the broader implications of CDC7 inhibition in cancer biology and drug development. However, the observed variability in its cellular efficacy underscores the importance of careful cell line selection and characterization in preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. XL 413 hydrochloride | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

XL413 Hydrochloride's Effect on Apoptosis Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2][3] Inhibition of CDC7 by XL413 leads to cell cycle arrest and subsequent induction of apoptosis in sensitive cancer cell lines, most notably the Colo-205 human colon adenocarcinoma line.[2][4] This technical guide provides a comprehensive overview of the known effects of XL413 hydrochloride on apoptotic pathways, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While the complete apoptotic signaling cascade induced by XL413 is not fully elucidated, this document synthesizes the available information to provide a foundational understanding for further research and drug development.

Introduction to XL413 Hydrochloride and its Target, CDC7 Kinase

XL413 hydrochloride (also known as BMS-863233) is a small molecule inhibitor that demonstrates high selectivity for CDC7 kinase, with an in vitro IC50 of 3.4 nM.[2][3] CDC7 is a serine/threonine kinase that plays an essential role in the initiation of DNA synthesis during the S phase of the cell cycle.[4][5] It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is a critical step in the licensing of replication origins.[2][4] Upregulation of CDC7 is observed in a variety of tumor cell lines, making it an attractive target for cancer therapy.[5][6] By inhibiting CDC7, XL413 disrupts the normal progression of the cell cycle, leading to replication stress and ultimately, apoptotic cell death in cancer cells.[2][4][7]

Quantitative Analysis of XL413 Hydrochloride's Pro-Apoptotic Activity

The pro-apoptotic effects of XL413 hydrochloride have been primarily characterized in the Colo-205 cell line, which shows high sensitivity to the compound. In contrast, other cell lines, such as the HCC1954 breast cancer cell line, have demonstrated resistance.[4]

Table 1: In Vitro Efficacy of XL413 Hydrochloride in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| Colo-205 | Colon Adenocarcinoma | Cell Viability | IC50 | 1.1 µM | [4] |

| Colo-205 | Colon Adenocarcinoma | Caspase-3/7 Activity | EC50 | 2.288 µM | [3] |

| HCC1954 | Breast Carcinoma | Cell Viability | IC50 | 22.9 µM | [4] |

| MDA-MB-231T | Breast Adenocarcinoma | pMCM Inhibition | IC50 | 0.118 µM | [2] |

| Caco-2 | Colorectal Adenocarcinoma | pMCM Inhibition | IC50 | 0.14 µM | [2] |

| Caco-2 | Colorectal Adenocarcinoma | Anchorage-Independent Growth | IC50 | 0.715 µM | [3] |

Core Mechanism of XL413 Hydrochloride-Induced Apoptosis

The primary mechanism of action of XL413 hydrochloride is the inhibition of CDC7 kinase activity. This leads to a cascade of events culminating in apoptosis.

Inhibition of MCM2 Phosphorylation and S Phase Arrest

XL413 directly inhibits the CDC7-mediated phosphorylation of the MCM2 protein, a key component of the pre-replication complex.[2] This inhibition prevents the initiation of DNA replication, leading to a modified S phase progression and subsequent cell cycle arrest.[2] This disruption of the cell cycle is a critical initiating event for the induction of apoptosis.

Activation of Caspase-3/7

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. XL413 treatment has been shown to elicit the activity of the executioner caspases, caspase-3 and caspase-7, in sensitive Colo-205 cells.[2][3] This activation is a key step in the dismantling of the cell during apoptosis.

Postulated Apoptotic Pathways

While direct evidence specifically detailing the upstream apoptotic pathways activated by XL413 is limited, based on the known mechanisms of CDC7 inhibitors and the central role of mitochondria in apoptosis, the intrinsic pathway is the most likely route.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is triggered by intracellular stress, such as DNA damage and replication stress, which are known consequences of CDC7 inhibition.[5] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the mitochondrial outer membrane.

It is hypothesized that the S-phase arrest and DNA damage induced by XL413 lead to an imbalance in the pro- and anti-apoptotic Bcl-2 family proteins. This would likely involve the upregulation of pro-apoptotic members like Bax and Bak and/or the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, leading to the execution of the apoptotic program.

The observation that another compound, astilbic acid, induces apoptosis in Colo-205 cells by down-regulating Bcl-2 and up-regulating Bax expression lends support to this proposed mechanism.[8]

Experimental Protocols

The following are detailed protocols for key assays used to characterize the pro-apoptotic effects of XL413 hydrochloride.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., Colo-205, HCC1954)

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed 2,500 cells per well in a 96-well plate and incubate for 24 hours.

-

Treat cells with a serial dilution of XL413 hydrochloride and incubate for 72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treat cells with XL413 hydrochloride and incubate for 24 hours at 37°C.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each sample with a luminometer.

-

Western Blot for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Pierce)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Visualizing the Pathways

The following diagrams illustrate the proposed mechanism of action of XL413 hydrochloride and the experimental workflow.

Caption: Proposed mechanism of XL413 hydrochloride-induced apoptosis.

Caption: General workflow for assessing XL413-induced apoptosis.

Conclusion and Future Directions

XL413 hydrochloride is a potent CDC7 inhibitor that effectively induces apoptosis in sensitive cancer cell lines, primarily through the disruption of DNA replication and subsequent activation of the caspase cascade. While the involvement of the intrinsic apoptotic pathway is strongly suggested, further research is required to definitively elucidate the precise molecular events, particularly the role of the Bcl-2 family of proteins. Future studies should focus on:

-

Quantifying the expression changes of pro- and anti-apoptotic Bcl-2 family members in response to XL413 treatment.

-

Investigating the release of cytochrome c from mitochondria and the activation of caspase-9.

-

Exploring the potential involvement of the extrinsic apoptotic pathway through the analysis of caspase-8 activation.

-

Elucidating the mechanisms of resistance to XL413 in certain cell lines to identify potential combination therapies that could enhance its efficacy.

A deeper understanding of these pathways will be crucial for the rational design of clinical trials and the development of more effective cancer therapies based on CDC7 inhibition.

References

- 1. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. thomassci.com [thomassci.com]

- 8. Astilbic acid induced COLO 205 cell apoptosis by regulating Bcl-2 and Bax expression and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for XL413 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of cell cycle checkpoints. Inhibition of CDC7 leads to suppression of DNA replication, cell cycle arrest, and subsequent apoptosis in cancer cells, making it a promising target for cancer therapy.[3][4] XL413 has demonstrated anti-proliferative activity in various cancer cell lines and tumor growth inhibition in xenograft models.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of XL413 hydrochloride.

Mechanism of Action

XL413 hydrochloride is an ATP-competitive inhibitor of CDC7 kinase.[5][6] Its primary mechanism of action involves the inhibition of CDC7-mediated phosphorylation of its downstream substrate, the Minichromosome Maintenance Complex Component 2 (MCM2).[3][4] This inhibition disrupts the initiation of DNA replication, leading to S-phase arrest and ultimately, apoptosis in susceptible cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of XL413 hydrochloride across various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | IC50 (nM) |

| CDC7 | Cell-free kinase assay | 3.4 [2][3][5] |

| Pim-1 | Cell-free kinase assay | 42[3][5] |

| CK2 | Cell-free kinase assay | 212[3] |

Table 2: Cellular Activity of XL413 Hydrochloride

| Cell Line | Assay Type | IC50 (µM) | Activity Description |

| MDA-MB-231T | MCM2 Phosphorylation | 0.118 | Inhibition of CDC7-mediated MCM2 phosphorylation.[3] |

| Caco-2 | MCM2 Phosphorylation | 0.14 | Inhibition of CDC7-mediated MCM2 phosphorylation.[3] |

| Caco-2 | Anchorage-Independent Growth | 0.715 | Inhibition of proliferation in soft agar.[3] |

| Colo-205 | Cell Viability | 2.142 | Decrease in cell viability.[6] |

| Colo-205 | Cell Proliferation | 2.685 | Inhibition of cell proliferation.[6] |

| Colo-205 | Caspase 3/7 Activity | 2.288 (EC50) | Induction of apoptosis.[6] |

| HCC1954 | Cytotoxicity | 22.9 | Cytotoxic effects on tumor cells.[5][6] |

Experimental Protocols

CDC7 Kinase Assay (Chemiluminescence-based)

This protocol describes a method to determine the in vitro potency of XL413 hydrochloride against purified CDC7 kinase.

Materials:

-

XL413 hydrochloride

-

Purified human CDC7/ASK (Dbf4) complex

-

ATP

-

HEPES buffer (pH 7.4)

-

MgCl₂

-

Bovine Serum Albumin (BSA)

-

Brij 35

-

Tween 20

-

Dithiothreitol (DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of XL413 hydrochloride in DMSO.

-

Prepare the kinase reaction buffer containing 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[3]

-

In a 384-well plate, add the diluted XL413 hydrochloride or DMSO (vehicle control).

-

Add 6 nM of the CDC7/ASK enzyme to each well.[3]

-

Initiate the kinase reaction by adding 1 µM ATP.[3]

-

Incubate the plate at room temperature for 1-2 hours.[3]

-

After incubation, add the Kinase-Glo® reagent according to the manufacturer's instructions to measure the remaining ATP.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Luminescence-based)

This protocol outlines a method to assess the effect of XL413 hydrochloride on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., Colo-205, HCC1954)

-

XL413 hydrochloride

-

Complete cell culture medium

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well opaque-walled plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed cancer cells in a 96-well opaque-walled plate at a density of 2,500 cells per well and allow them to attach for 24 hours.[7]

-

Prepare a serial dilution of XL413 hydrochloride in the complete cell culture medium.

-

Treat the cells with the serially diluted XL413 hydrochloride or DMSO (vehicle control) and incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

-

After the incubation period, equilibrate the plate to room temperature for 30 minutes.[8]

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[8]

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.[9]

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for MCM2 Phosphorylation

This protocol describes a method to evaluate the effect of XL413 hydrochloride on the phosphorylation of MCM2, a direct downstream target of CDC7.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231T, Colo-205)

-

XL413 hydrochloride

-

Complete cell culture medium

-